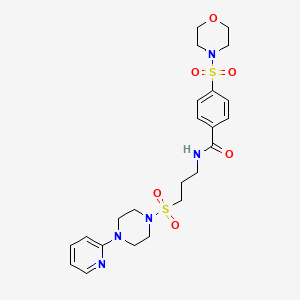

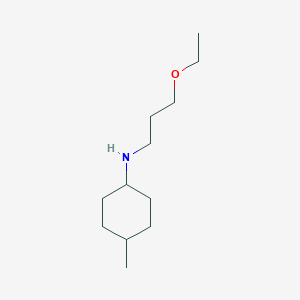

![molecular formula C17H17N5O2 B2361528 2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396686-30-8](/img/structure/B2361528.png)

2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, also known as BIPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. BIPPA is a potent inhibitor of the enzyme protein kinase B (PKB), which is involved in various cellular processes, including cell survival, metabolism, and growth.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

The compound is used in the synthesis of 2,4,5-substituted pyrimidine derivatives. An I2-DMSO-mediated multicomponent [3+1+2] cascade annulation reaction using aryl methyl ketones, enaminones, and benzo[d]isoxazol-3-amine as substrates has been developed .

Catalyst-free Reaction

The compound is involved in catalyst-free reactions of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates. Specifically, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides furnished various 1,2-dihydroquinolines in generally high yields .

Synthesis of Dihydroquinolines

The compound is used in the synthesis of 1,2-dihydroquinolines. The reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides furnished various 1,2-dihydroquinolines in generally high yields .

Synthesis of Dihydropyrroles

The compound is used in the synthesis of 2,3-dihydropyrroles. [3+2]-annulations of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with α,β-unsaturated imines afforded a broad scope of polysubstituted 2,3-dihydropyrroles with high efficiency .

Intermediate in Pharmaceutical Synthesis

The compound is used as an intermediate in the synthesis of pharmaceuticals. For example, it is used in the process of condensing (2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a] pyrimidin-3-yl)-acetaldehyde with 6-fluoro-3-piperidinyl)-1,2-benzisoxazole to yield the intermediate enamine .

Synthesis of Fluorobenzo Compounds

The compound is used in the synthesis of fluorobenzo compounds. Specifically, it is used in the process of condensing (2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a] pyrimidin-3-yl)-acetaldehyde with 6-fluoro-3-piperidinyl)-1,2-benzisoxazole to yield the intermediate enamine .

properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c23-17(9-13-12-5-1-2-6-14(12)24-21-13)20-15-10-16(19-11-18-15)22-7-3-4-8-22/h1-2,5-6,10-11H,3-4,7-9H2,(H,18,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIILQZRDLDZXIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)CC3=NOC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

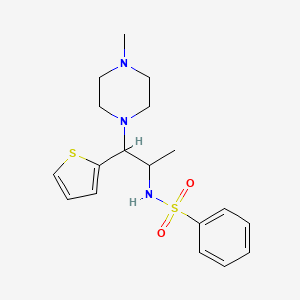

![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)

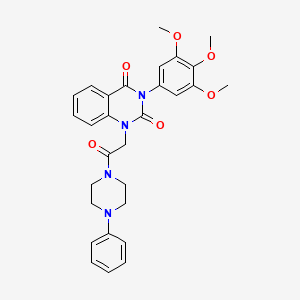

![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2361454.png)

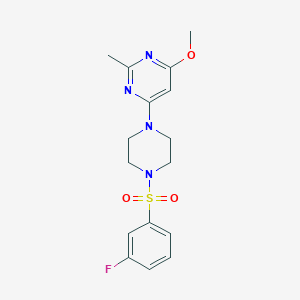

![Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2361458.png)

![ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2361459.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2361464.png)

![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2361465.png)